[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol
Overview
Description
[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol: is a compound that belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities and applications in various fields. This compound features a triazole ring substituted with a phenylethyl group and a hydroxymethyl group, making it a versatile molecule for chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) , commonly known as the “click” reaction. This reaction is highly efficient and regioselective, producing 1,2,3-triazoles with high yields. The general procedure involves the reaction of an azide with a terminal alkyne in the presence of a copper catalyst, such as copper sulfate and sodium ascorbate, in a suitable solvent like water or a mixture of water and an organic solvent .
Industrial Production Methods: For industrial-scale production, the same click chemistry principles are applied, but with optimized reaction conditions to ensure scalability and cost-effectiveness. This includes using continuous flow reactors to enhance reaction efficiency and product purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group in [1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as halogens (Br₂, Cl₂) or nitrating agents (HNO₃) under acidic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydrotriazoles.
Substitution: Various substituted phenylethyl derivatives.
Scientific Research Applications
Chemistry:
Biology:
Antimicrobial Agents: Compounds containing the 1,2,3-triazole moiety have shown significant antimicrobial activity against various bacterial and fungal strains.
Medicine:
Drug Development: The compound is explored for its potential as a pharmacophore in the design of new drugs targeting enzymes and receptors involved in diseases like cancer and Alzheimer’s.
Industry:
Mechanism of Action
The mechanism of action of [1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, inhibiting their activity. This interaction can disrupt the normal function of the enzyme, leading to therapeutic effects in the case of disease treatment .
Comparison with Similar Compounds
1,2,4-Triazole: Another triazole isomer with similar biological activities but different chemical properties and reactivity.
Benzotriazole: Known for its corrosion inhibition properties and used in various industrial applications.
Uniqueness:
Structural Features: The presence of the phenylethyl group and hydroxymethyl group in [1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol provides unique chemical reactivity and potential for further functionalization.
Biological Activity: The specific substitution pattern on the triazole ring can lead to distinct biological activities compared to other triazole derivatives.
Properties
IUPAC Name |
[1-(2-phenylethyl)triazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c15-9-11-8-14(13-12-11)7-6-10-4-2-1-3-5-10/h1-5,8,15H,6-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPPARHFZMHMPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=C(N=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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